![molecular formula C17H17N3O3S B2441975 3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1286709-49-6](/img/structure/B2441975.png)
3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
Compounds similar to “N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” have shown anti-inflammatory and analgesic activities. For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
Antiviral Activity
Indole derivatives, which are structurally similar to “3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide”, have shown antiviral activity. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbo-nyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxy-ribonucleic acid (DNA) viruses .
Anticancer Activity
Compounds similar to “N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” have shown promising cytotoxic effects against human breast cancer cells. For example, compound 7c showed the most effective activity compared to other compounds with (IC50 = 0.6 ± 0.01 μg mL−1) in comparison with the reference drug doxorubicin (IC50 = 1.6 ± 0.02 μg mL−1) .
Antimicrobial Activity
Thiophene and its substituted derivatives, which are structurally similar to “N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, including antimicrobial activity .
Antioxidant Activity
Thiophene and its substituted derivatives, which are structurally similar to “N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide”, have been reported to possess antioxidant activity .
Urease Inhibition Activity
Among all the synthesized derivatives, compound 112, N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity at 40 µg/ml and 80 µg/ml concentrations where the percentage inhibition values were found to be 92.12 ± 0.21 and 94.66 ± 0.11, respectively with an IC50 value 17.1 ± 0.15 µg/ml .
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-13-6-3-5-12(9-13)11-18-15(21)10-16-19-20-17(23-16)14-7-4-8-24-14/h3-9H,2,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVVVBRVGDULMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxybenzyl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.